molecular formula C21H17N3O4S2 B2914569 N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide CAS No. 886890-78-4

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide

Cat. No. B2914569
CAS RN: 886890-78-4
M. Wt: 439.5
InChI Key: IFJWUVRRNMRIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide is a chemical compound that has attracted significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is commonly referred to as MBT-PSB, and it belongs to the class of benzamide derivatives.

Mechanism of Action

The mechanism of action of MBT-PSB involves the inhibition of various enzymes and proteins that are involved in the regulation of cell growth and proliferation. MBT-PSB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, MBT-PSB can induce the expression of genes that are involved in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
MBT-PSB has been shown to exhibit significant biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways. Additionally, MBT-PSB has been shown to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

MBT-PSB has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. Additionally, MBT-PSB has been shown to exhibit good solubility in various solvents, which makes it easy to handle and use in lab experiments. However, one of the limitations of MBT-PSB is its relatively high cost, which can limit its widespread use in scientific research.

Future Directions

There are several future directions for the research on MBT-PSB, including the development of new derivatives with improved potency and selectivity, the identification of new targets and signaling pathways that are regulated by MBT-PSB, and the investigation of its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, more studies are needed to understand the pharmacokinetics and pharmacodynamics of MBT-PSB, which can help to optimize its therapeutic potential.

Synthesis Methods

The synthesis of MBT-PSB involves a multi-step process that begins with the condensation of 4-methoxybenzothiazol-2-amine and 3-aminobenzoic acid. This reaction leads to the formation of N-(4-methoxybenzo[d]thiazol-2-yl)-3-aminobenzamide, which is then treated with phenylsulfonyl chloride to yield the final product, N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide.

Scientific Research Applications

MBT-PSB has been widely used in scientific research due to its potential applications in various fields. One of the primary areas of research is the development of new drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. MBT-PSB has been shown to exhibit significant anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis.

properties

IUPAC Name

3-(benzenesulfonamido)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S2/c1-28-17-11-6-12-18-19(17)22-21(29-18)23-20(25)14-7-5-8-15(13-14)24-30(26,27)16-9-3-2-4-10-16/h2-13,24H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJWUVRRNMRIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.